molecular formula C21H20BrN7O6 B13782573 N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide CAS No. 68877-63-4

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide

Cat. No.: B13782573
CAS No.: 68877-63-4
M. Wt: 546.3 g/mol
InChI Key: WUAQCCUTLFMZFP-UHFFFAOYSA-N
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Description

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique structural properties. It is characterized by the presence of a bromo-dinitrophenyl group, an azo linkage, and a methoxyphenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide typically involves multiple stepsThe final step involves the acylation of the methoxyphenyl group with acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with various biological molecules. The bromo-dinitrophenyl group can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)-2-propenylamino]-4-methoxyphenyl]acetamide
  • N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)-2-propenylamino]-4-methoxyphenyl]acetamide

Uniqueness

N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]-4-methoxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo-dinitrophenyl group and the azo linkage makes it particularly useful in various research applications .

Properties

CAS No.

68877-63-4

Molecular Formula

C21H20BrN7O6

Molecular Weight

546.3 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C21H20BrN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30)

InChI Key

WUAQCCUTLFMZFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C

Origin of Product

United States

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